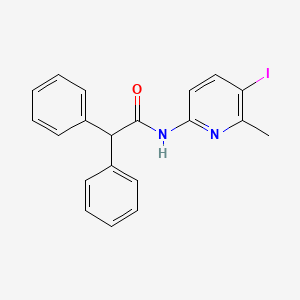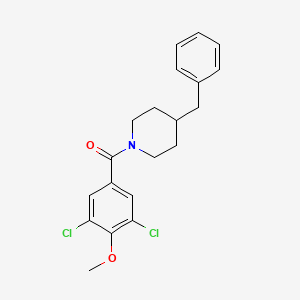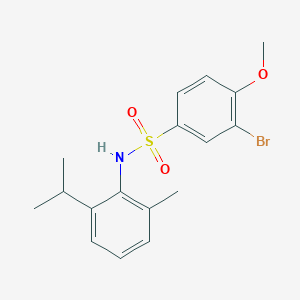
N-(5-iodo-6-methylpyridin-2-yl)-2,2-diphenylacetamide
Übersicht
Beschreibung
N-(5-iodo-6-methylpyridin-2-yl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a diphenylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)-2,2-diphenylacetamide typically involves the iodination of a precursor pyridine compound followed by the introduction of the diphenylacetamide group. One common method involves the following steps:
Iodination: The precursor pyridine compound is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5th position.
Amidation: The iodinated pyridine is then reacted with diphenylacetic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Large-scale reactors are used to carry out the iodination and amidation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-iodo-6-methylpyridin-2-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-(5-iodo-6-methylpyridin-2-yl)-2,2-diphenylacetic acid.
Reduction: Formation of reduced derivatives such as N-(5-iodo-6-methylpyridin-2-yl)-2,2-diphenylethylamine.
Substitution: Formation of substituted derivatives such as N-(5-azido-6-methylpyridin-2-yl)-2,2-diphenylacetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-iodo-6-methylpyridin-2-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(5-iodo-6-methylpyridin-2-yl)-2,2-diphenylacetamide can be compared with other similar compounds, such as:
N-(5-iodo-6-methylpyridin-2-yl)-2,2-dimethyl-propionamide: Similar structure but with a dimethyl group instead of diphenyl.
N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethyl-propionamide: Similar structure but with the iodine atom at the 3rd position.
N-(3-iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide: Similar structure but with a methoxy group at the 4th position.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.
Eigenschaften
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O/c1-14-17(21)12-13-18(22-14)23-20(24)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,19H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLQGTCJGLXDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]-2-ethoxyphenyl] 2-fluorobenzoate](/img/structure/B3527803.png)
![2,3-difluoro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3527815.png)
![4-bromo-N-[2-(butanoylamino)phenyl]benzamide](/img/structure/B3527823.png)
![(E)-2-(4-fluorophenyl)-3-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enenitrile](/img/structure/B3527829.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B3527831.png)
![ethyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B3527842.png)

![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(3,4-dimethoxyphenyl)urea](/img/structure/B3527850.png)
![5-bromo-N-[2-(butanoylamino)phenyl]furan-2-carboxamide](/img/structure/B3527859.png)
![N-[3-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B3527866.png)
![5-(2-methoxyphenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3527870.png)



